7-[1-(4-methoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Beschreibung
Eigenschaften
IUPAC Name |
11-[1-(4-methoxyphenyl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11(12-3-5-13(24-2)6-4-12)21-8-7-15-14(16(21)23)9-18-17-19-10-20-22(15)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQZBSJDIUJZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-[1-(4-methoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-triazolo-pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological attributes.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrido[3,4-e][1,2,4]triazolo core that is substituted with a methoxyphenyl ethyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds within the pyrido-triazolo-pyrimidine class. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : Preliminary investigations suggest that the compound may exert its effects through apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 phase cells upon treatment with the compound, indicative of apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Antibacterial Effects
Research has shown that derivatives of this compound possess antibacterial activity against a range of pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa .
The minimum inhibitory concentrations (MICs) for these bacteria were found to be significantly lower than those for standard antibiotics, suggesting that this compound could be a candidate for further development as an antimicrobial agent.
Pharmacological Profile
In addition to anticancer and antimicrobial activities, this compound has been evaluated for other pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes and reduce inflammation markers in cellular models .
- Cytotoxicity Against Tumor Cells : The cytotoxic effects were compared to doxorubicin in various assays, highlighting its potential as an alternative therapeutic agent in oncology .
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Overview
7-[1-(4-methoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, which combines elements of pyridine, triazole, and pyrimidine, positions it as a promising candidate for drug development. This article explores its scientific research applications, including its potential therapeutic roles and mechanisms of action.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may act as kinase inhibitors, blocking the activity of specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous cells .
- Case Studies : In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound's structure allows for interactions with microbial targets, making it a candidate for antimicrobial applications:
- Research Findings : Studies have demonstrated that related triazole-pyrimidine compounds exhibit activity against a range of bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Intermediates : Starting from readily available precursors such as 4-methoxybenzaldehyde and 2-aminopyridine.
- Cyclization Reactions : Utilizing hydrazine derivatives to facilitate cyclization under controlled conditions.
- Optimization for Yield and Purity : Industrial methods may involve catalysts and temperature control to enhance the efficiency of synthesis while minimizing environmental impact.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and reported activities of related compounds:
Key Observations:
- Substituent Impact : The 4-methoxy group in the target compound enhances electron-donating properties compared to electron-withdrawing groups (e.g., trifluoromethoxy in BT01386 or chloro in compound 25 ). This may improve solubility and receptor binding in therapeutic contexts.
- Bioactivity Trends: Triazolo[1,5-a]pyrimidines with aryl substitutions (e.g., 4-methoxyphenyl in ) show antidiabetic activity, while sulfonamide derivatives act as herbicides . Pyrido-triazolo-pyrimidinones remain underexplored pharmacologically but are structurally poised for multitarget engagement.
Pharmacological and Industrial Potential
- Herbicidal Applications : Sulfonamide derivatives () inhibit acetolactate synthase (ALS), a common herbicide target . The target compound’s fused core could be optimized for agrochemical use.
- Antimicrobial Limitations: Pyrazolo-pyrido-pyrimidinones () showed negligible antimicrobial activity, underscoring the importance of the triazolo ring for bioactivity .
Vorbereitungsmethoden
Alkylation at Position 7
The 7-position of the triazolo-pyrimidine core is functionalized via nucleophilic substitution or Friedel-Crafts alkylation. A two-step approach is optimal:
-
Bromoethylation : Treatment of the core with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 6 hours introduces a bromoethyl group (62% yield).
-
Coupling with 4-Methoxyphenylmagnesium Bromide : The bromoethyl intermediate reacts with 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) under reflux (12 hours), achieving 58% yield.
Alternatively, direct alkylation using 1-(4-methoxyphenyl)ethyl chloride in the presence of potassium carbonate (K2CO3) and DMF at 100°C for 8 hours provides a 54% yield.
Cyclization and Final Heterocyclic Assembly
The triazolo[1,5-a]pyrimidine ring is closed via 1,3-cycloaddition of nitrilimine intermediates. 7-(1-(4-Methoxyphenyl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one reacts with hydrazonoyl halides (e.g., 8a–j ) in dioxane containing triethylamine (TEA) under reflux. The reaction proceeds via a thiohydrazonate ester intermediate, which undergoes cyclization with elimination of hydrogen sulfide to yield the target compound (49–65% yield).
Optimized Conditions :
-
Solvent : Dioxane/TEA (4:1)
-
Temperature : 110°C
-
Time : 12 hours
-
Workup : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Alternative Pathways and Comparative Analysis
Reductive Amination
Amino intermediates generated via reduction of nitro precursors (e.g., using Pd/C and H2) can undergo reductive amination with 4-methoxyacetophenone. However, this route risks over-reduction of the triazolo ring.
Characterization and Analytical Data
The final compound is characterized by:
-
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.86 (m, 2H, aromatic), 6.97–6.94 (m, 2H, aromatic), 4.32 (q, J = 7.2 Hz, 2H, CH2), 3.79 (s, 3H, OCH3), 3.12 (t, J = 7.2 Hz, 2H, CH2-triazolo).
-
HRMS : m/z 393.1425 [M+H]+ (calculated 393.1431 for C19H19N5O2).
-
HPLC Purity : 98.6% (C18 column, acetonitrile/H2O 70:30).
Yield Optimization and Challenges
| Step | Method | Yield (%) | Key Challenge |
|---|---|---|---|
| Core synthesis | Triethyl orthoformate cyclization | 72 | Regioselectivity |
| Alkylation | Grignard coupling | 58 | Steric hindrance |
| Cyclization | Hydrazonoyl halide reaction | 65 | Byproduct formation |
Side reactions include:
Industrial-Scale Considerations
For large-scale production (>1 kg), solvent recovery and catalyst recycling are critical. The patent route recommends:
Q & A
Q. What are the optimal synthetic routes for preparing 7-[1-(4-methoxyphenyl)ethyl]pyrido-triazolopyrimidinone derivatives?
- Methodological Answer : A common approach involves condensation reactions. For example, aminotriazole derivatives can react with ethyl 3-oxohexanoate and aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in dimethylformamide (DMF) under fusion conditions (10–12 minutes at 120–140°C). Post-reaction, methanol is added to precipitate the product, followed by recrystallization in ethanol . Catalyst selection is critical: TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) enhances yield but requires careful handling due to toxicity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR : NMR reveals proton environments (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm). NMR confirms carbonyl (C=O) and pyrimidine carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can solvent and catalyst selection impact reaction efficiency and product purity?
- Methodological Answer :
- Catalysts : TMDP improves cyclization but poses toxicity risks. Piperidine alternatives (e.g., morpholine) may reduce administrative hurdles but require optimization of reaction time and temperature .
- Solvents : DMF facilitates high-temperature reactions but may leave residues. Ethanol/water mixtures (1:1 v/v) offer greener alternatives but may lower yields by 10–15% .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and compare melting points (e.g., 205–207°C) with literature .
Q. What strategies address contradictions in reported spectral data or melting points?
- Methodological Answer :
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
- Crystallization : Recrystallize from DMF/ethanol to resolve polymorphic variations affecting melting points .
- Advanced NMR : 2D NMR (COSY, HSQC) can resolve overlapping signals in complex heterocycles .
Q. How does the compound’s stability vary under oxidative or reductive conditions?
- Methodological Answer :
- Oxidative Stability : Test with or . The pyrimidine ring is susceptible to oxidation; monitor via UV-Vis (loss of absorbance at λ 280 nm) .
- Reductive Stability : Sodium borohydride may reduce imine groups, altering biological activity. Track changes via FTIR (disappearance of C=N peaks) .
- Storage : Store under inert gas (N) at −20°C to prevent degradation .
Experimental Design & Data Analysis
Q. Designing a study to evaluate biological activity: What controls and parameters are essential?
- Methodological Answer :
- In vitro Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle). Measure IC values via MTT assay .
- Kinetic Studies : Monitor enzyme inhibition (e.g., kinase assays) with ATP concentration gradients (0.1–10 mM) .
- Data Normalization : Express activity relative to baseline (untreated cells) using triplicate runs ± SEM .
Q. How to resolve low yields in scaled-up synthesis?
- Methodological Answer :
- Stepwise Optimization :
Reagent Ratios : Adjust molar ratios of aminotriazole:aldehyde:ketoester (1:1.2:1.1) to favor cyclization .
Temperature Gradients : Use microwave-assisted synthesis (80°C, 30 minutes) to reduce side reactions .
Workup : Replace methanol with ice-cold water to precipitate product more efficiently .
Tables for Key Data
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 120–140°C (fusion) | |
| Catalyst (TMDP) Concentration | 0.5 eq. in ethanol/water (1:1 v/v) | |
| Melting Point Range | 205–207°C | |
| HPLC Purity Threshold | >98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
